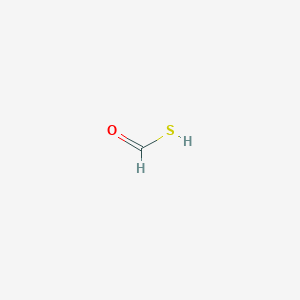

methanethioic S-acid

Description

Nomenclature and Structural Isomerism in Thiocarboxylic Acids

Thiocarboxylic acids, characterized by the replacement of an oxygen atom in a carboxylic acid with a sulfur atom, exhibit intriguing properties related to their nomenclature and structural behavior.

IUPAC Designations and Synonymous Terminology

The compound commonly referred to as methanethioic S-acid has several designations within the scientific literature. Its IUPAC name is methanethioic acid wikipedia.orgnih.govchemspider.comcymitquimica.com. Other synonyms include thioformic acid wikipedia.orgchemspider.comwikipedia.org, this compound nih.govchemspider.comchemsrc.comchemicalbook.com, and HC(O)SH nih.govchemspider.com. In some contexts, particularly when discussing its relationship to acetic acid, the term ethanethioic S-acid is used for thioacetic acid (CH₃COSH) nih.govfishersci.cathermofisher.comnist.govfishersci.dk. For clarity, this article will primarily use "methanethioic acid" when referring to the simplest member of this class, CH₂OS, and "thioacetic acid" for CH₃COSH, while acknowledging the specific prompt's focus on "this compound" which can refer to the simplest thioformic acid or the thiol tautomer of thioacetic acid depending on context.

Table 1: Nomenclature and Identifiers for Methanethioic Acid

| Name/Synonym | CAS Number | Molecular Formula | IUPAC Name (General) | PubChem CID |

| This compound | 16890-80-5 | CH₂OS | Methanethioic acid | 519335 |

| Thioformic acid | 16890-80-5 | CH₂OS | Methanethioic acid | 519335 |

| HC(O)SH | 16890-80-5 | CH₂OS | Methanethioic acid | 519335 |

| Ethanethioic S-acid | 507-09-5 | C₂H₄OS | Ethanethioic acid | 10484 |

| Thioacetic acid | 507-09-5 | C₂H₄OS | Ethanethioic acid | 10484 |

| CH₃COSH | 507-09-5 | C₂H₄OS | Ethanethioic acid | 10484 |

Thiol-Thione Tautomerism and Isomeric Forms (e.g., Methanethioic O-acid vs. S-acid)

Thiocarboxylic acids, including methanethioic acid and its homologues like thioacetic acid, exist in a dynamic equilibrium between two tautomeric forms: the thiol form (R-C(=O)-SH) and the thione form (R-C(=S)-OH) wikipedia.orgresearchgate.netnih.govresearchgate.net. These are sometimes referred to as carbothioic S-acids (thiol form) and carbothioic O-acids (thione form), respectively wikipedia.org.

In the context of methanethioic acid (CH₂OS), the thiol form is HC(=O)SH, and the thione form is HC(=S)OH. For thioacetic acid (C₂H₄OS), the thiol form is CH₃C(=O)SH, and the thione form is CH₃C(=S)OH nih.govdergipark.org.tr. Studies indicate that the thiol form is generally more stable and predominates in most conditions, attributed to the strength of the C=O double bond compared to the C=S double bond wikipedia.orgdergipark.org.trthieme-connect.de. For instance, in thioacetic acid, the syn-thiol conformer is more stable than the anti-thiol conformer, with equilibrium populations estimated at 93.75% for syn and 6.25% for anti at room temperature dergipark.org.tr. The tautomeric equilibrium can be influenced by factors such as solvent polarity and temperature, with some studies suggesting a shift towards the thione form in polar solvents at low temperatures researchgate.netresearchgate.netacs.org.

Table 2: Tautomeric Forms of Thiocarboxylic Acids

| Tautomer Type | General Structure | Methanethioic Acid (CH₂OS) | Thioacetic Acid (C₂H₄OS) |

| Thiol | R-C(=O)-SH | HC(=O)SH | CH₃C(=O)SH |

| Thione | R-C(=S)-OH | HC(=S)OH | CH₃C(=S)OH |

The S-H stretching vibration in the thiol form is typically observed around 2540–2570 cm⁻¹ in IR spectroscopy, while the C=O stretch appears at 1660–1685 cm⁻¹ thieme-connect.de. The thiol S—H proton resonance is usually found at δ 4.6–4.8 ppm in ¹H NMR spectroscopy thieme-connect.de.

Historical Trajectories in Thiocarboxylic Acid Research

The study of thiocarboxylic acids dates back to the mid-19th century. The first example, thioacetic acid , was prepared by Kekulé in 1854 thieme-connect.de. Early research focused on establishing their synthesis and fundamental chemical properties, often involving reactions with hydrogen sulfide (B99878) or phosphorus pentasulfide wikipedia.org. Over time, the understanding of their structure, particularly the thiol-thione tautomerism, has evolved through spectroscopic techniques like IR, NMR, and X-ray diffraction nih.govresearchgate.netdergipark.org.trthieme-connect.de.

More recently, research has explored the diverse reactivity of thiocarboxylic acids, including their use in amide formation wikipedia.orgresearchgate.net, as nucleophiles in organic synthesis, and their role in biological systems nih.govinfectioncontroltoday.comdrugdiscoverytrends.comufl.edu. The discovery that natural products previously identified as carboxylic acids are, in fact, thiocarboxylic acids has opened new avenues in drug discovery, highlighting their potential as biological "warheads" infectioncontroltoday.comdrugdiscoverytrends.com. The development of catalytic methods, such as nickel-catalyzed cross-coupling reactions, has also expanded the synthetic accessibility of thiocarboxylic acid derivatives acs.orgdigitellinc.com.

List of Compounds Mentioned:

this compound

Thioformic acid

Thioacetic acid

Ethanethioic S-acid

Thiacetic acid

Thiolacetic acid

Thionoacetic acid

Acetyl mercaptan

Methanecarbothiolic acid

Thioacetic S-acid

Structure

3D Structure

Properties

IUPAC Name |

methanethioic S-acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2OS/c2-1-3/h1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIJRPNMLHPLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333974 | |

| Record name | methanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-80-5 | |

| Record name | methanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Methanethioic S Acid

Intramolecular Hydrogen Transfer Dynamics

The isomerization between the tautomers of thioformic acid—methanethioic O-acid (the thione form) and methanethioic S-acid (the thiol form)—is a prototypical example of a 1,3-intramolecular hydrogen transfer. The study of this process provides deep insights into the electronic and geometric changes that govern such rearrangements.

The Unified Reaction Valley Approach (URVA) is a powerful computational tool used to elucidate the intricate details of a chemical reaction mechanism. rsc.orgmdpi.com It moves beyond a simple transition state analysis by examining the entire reaction path from reactants to products. rsc.orgmdpi.com URVA describes a reaction by analyzing the reaction path and the surrounding reaction valley on the potential energy surface. rsc.org A key aspect of this approach is the analysis of the reaction path curvature, which reveals crucial information about the electronic structure changes occurring during the transformation. rsc.orgmdpi.com Any electronic alterations in the reacting species as they move along the path are detected by changes in their normal vibrational modes and the coupling of these modes with the path itself. mdpi.com

The analysis of the 1,3-intramolecular hydrogen transfer in methanethioic O-acid to yield this compound (HC(S)OH → HSC(H)O) showcases the utility of URVA. smu.edu By monitoring the curvature of the reaction path, specific points of significant chemical change, such as bond breaking and formation, can be precisely identified. rsc.org

A curvature diagram, which plots the reaction path curvature against the reaction coordinate, provides a "fingerprint" of the reaction mechanism. rsc.orgmdpi.com Peaks in this diagram signify regions of significant chemical events. rsc.org For the isomerization of methanethioic O-acid to this compound, the curvature diagram reveals four distinct curvature peaks. smu.edu These peaks allow for the partitioning of the reaction into four discrete phases, each corresponding to specific molecular events. smu.edu

The table below summarizes the reaction phases for the isomerization process as determined by the URVA curvature analysis.

| Curvature Peak | Associated Vibrational Modes | Description of Chemical Event |

| K1 | OCS and HOC bending modes | Initial structural preparations for the hydrogen transfer. |

| K2 | OH-stretching mode | The primary breaking of the O-H bond. |

| K3 | Not specified | Transition phase involving the movement of the hydrogen atom. |

| K4 | Not specified | Formation of the new S-H bond. |

This detailed partitioning illustrates how URVA provides a more nuanced understanding of the reaction mechanism than a simple focus on the transition state would allow. smu.edu

Radical-Mediated Transformations and Sulfur Radical Species

Thiocarboxylic acids, including this compound, can participate in radical-mediated reactions due to the relatively weak S-H bond. The bond dissociation energy of the S-H bond in thioacids is comparable to that of alkanethiols (approximately 87 kcal/mol), which facilitates homolytic cleavage to form thiyl radicals. rsc.org This cleavage can be initiated by UV or visible light, or by thermal radical initiators. rsc.org

The resulting acylthiyl radical (RC(O)S•) is an electrophilic species that can engage in a variety of transformations. rsc.orgwikipedia.org These sulfur-centered radicals are key intermediates in processes such as additions to electron-rich olefins and the synthesis of various organic compounds under mild conditions. rsc.orgwikipedia.org The formation of thiyl radicals from thiols through oxidation has been well-characterized, and these radicals are known to react with molecular oxygen to form peroxyl or superoxide (B77818) anion radicals. nih.gov

Under photochemical conditions, thioacids can be converted to their corresponding carboxylic acids. This process involves a thiyl radical intermediate which leads to the formation of a diacyl disulfide. rsc.org This disulfide then reacts further to yield the carboxylic acid product. rsc.org

Nucleophilic Behavior of Thiocarboxylic S-Acids in Organic Reactions

At a neutral pH, thiocarboxylic acids are typically ionized, forming thiocarboxylate anions (RCOS⁻). wikipedia.org These anions are highly nucleophilic. wikipedia.org Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts; for instance, thioacetic acid (pKa ≈ 3.4) is about 100 times more acidic than acetic acid (pKa ≈ 4.72). wikipedia.org This increased acidity means the conjugate base is readily formed.

The nucleophilicity of the thiocarboxylate anion is harnessed in various organic reactions. A common application is in nucleophilic acyl substitution, where the anion attacks an electrophilic carbonyl carbon. masterorganicchemistry.com For example, thiocarboxylates can react with acid chlorides to form thioanhydrides. masterorganicchemistry.com Thiols themselves are also sufficiently nucleophilic to react directly with acid halides to produce S-esters of thiocarboxylic acids, a reaction often facilitated by a base to deprotonate the thiol. thieme-connect.de

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.com The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated to reform the carbon-oxygen double bond. masterorganicchemistry.com The favorability of these reactions is often governed by the basicity of the nucleophile and the leaving group, with the equilibrium favoring the displacement of the weaker base. masterorganicchemistry.com

Computational Chemistry and Theoretical Investigations of Methanethioic S Acid

Quantum Chemical Calculation Techniques (e.g., DFT, CCSD(T))

The accuracy of computational predictions is intrinsically linked to the chosen theoretical method and basis set. For methanethioic S-acid and its related isomers, a variety of quantum chemical techniques have been employed to ensure reliability.

Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. montclair.edu Functionals such as B3LYP are frequently utilized for geometry optimizations and frequency calculations. For instance, calculations on the isomerization of methanethioic O-acid to this compound have been performed using the B3LYP functional combined with the 6-311G(d,p) basis set. smu.edu Similarly, the energetics and vibrational spectra of this compound conformers have been investigated at the B3LYP/aug-cc-pVTZ level of theory. researchgate.net

Coupled-Cluster (CC) methods, particularly Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered the "gold standard" in quantum chemistry for providing highly accurate energies. peerj.commdpi.com While computationally more demanding than DFT, CCSD(T) is often used to benchmark the results of other methods and to obtain precise energetic data, such as reaction energies and barrier heights. peerj.comfrontiersin.org For complex systems, locally correlated CC approaches like DLPNO-CCSD(T) offer a way to achieve near CCSD(T) accuracy with significantly reduced computational expense, making them suitable for larger molecules and more extensive potential energy surface scans. chemrxiv.orgnist.gov

The choice of method is critical, as different approaches can yield varying results. Benchmarking studies show that while DFT functionals provide reasonably good quality for reaction energies, methods like MP2 and especially CCSD(T) offer higher accuracy, with mean absolute errors often falling within 1-2 kcal/mol compared to experimental or high-level reference data. peerj.com

Table 1: Quantum Chemical Methods Applied in the Study of this compound and Related Reactions

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Reaction mechanism analysis, Transition state search smu.edu |

| B3LYP | aug-cc-pVTZ | Conformational energetics, Anharmonic vibrational spectra researchgate.net |

| CCSD(T) | Various (e.g., aug-cc-pVTZ) | High-accuracy energy benchmarks peerj.comchemrxiv.org |

Conformational Analysis and Energetic Landscapes of Isomers

This compound (HC(O)SH) can exist in different spatial arrangements known as conformers, which arise from rotation around single bonds. The two primary conformers are the trans and cis forms, referring to the relative orientation of the hydrogen atom of the sulfhydryl group with respect to the carbonyl group.

Computational studies have established that the trans conformer is the more stable form. researchgate.net The energetic landscape connecting these isomers involves a rotational transition state. Quantum chemical calculations using DFT (B3LYP/aug-cc-pVTZ) have been performed to determine the relative energies of these conformers and the energy barrier for their interconversion. researchgate.net The energy of the trans conformer is taken as the reference point (0 kJ/mol).

Such conformational analyses are crucial, as the relative populations of conformers can influence the bulk properties and reactivity of the compound. The energy barrier to rotation indicates how readily the isomers can interconvert at a given temperature. britannica.com

Table 2: Calculated Relative Energies of this compound Conformers and Transition State Data calculated at the B3LYP/aug-cc-pVTZ level of theory, including zero-point vibrational energy corrections. researchgate.net

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| trans-HC(O)SH | Thiol H is anti to the C=O bond | 0.0 |

| cis-HC(O)SH | Thiol H is syn to the C=O bond | 15.1 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out the entire reaction pathway from reactants to products. montclair.edursc.org This involves identifying intermediates and, most importantly, the transition states that connect them. oregonstate.edu A key example studied computationally is the intramolecular 1,3-hydrogen transfer that converts methanethioic O-acid (HC(S)OH) into the more stable this compound (HC(O)SH). smu.edusmu.edu

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. iupac.orglibretexts.org By mapping the PES, chemists can identify the lowest energy path a reaction is likely to follow, known as the reaction coordinate. iupac.orglibretexts.org Stationary points on the PES correspond to stable molecules (energy minima) and transition states (saddle points). libretexts.org

Table 3: Calculated Energetics for the Isomerization of Methanethioic O-Acid to this compound Data from B3LYP/6-311G(d,p) calculations. smu.edu

| Parameter | Value (kcal/mol) |

|---|---|

| Reaction Barrier (Activation Energy) | 31.3 |

For a more detailed understanding beyond simple energy profiles, advanced techniques like the Unified Reaction Valley Approach (URVA) can be applied. smu.edusmu.edu This method analyzes the reaction path curvature and the forces acting on the atoms as the reaction progresses. smu.edu It allows the complex process of bond breaking and forming to be dissected into distinct, chemically intuitive phases. smu.edu

In the study of the HC(S)OH → HC(O)SH isomerization, the reaction path was partitioned into four distinct phases based on peaks in the reaction path curvature. smu.edu The analysis is performed using adiabatic curvature coupling coefficients, which reveal how specific internal motions (like bond stretching or angle bending) contribute to the structural changes along the reaction path. smu.edusmu.edu

Phase 1: The reaction begins with a deformation of the OCS skeleton and HOC bending, preparing the molecule for the hydrogen transfer. smu.edu

Phase 2: This phase is dominated by the cleavage of the O-H bond. smu.edu

Phase 3: The formation of the new S-H bond is finalized in this phase. smu.edu

Phase 4: The final phase involves the relaxation of the OCS and HSC bond angles into the final product geometry. smu.edu

This detailed analysis reveals that the initial bending of the molecular backbone is a crucial step that triggers the subsequent bond-breaking and bond-forming events. smu.edu This level of insight into the intricate dance of atoms during a chemical reaction is a unique strength of computational investigation. smu.edu

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules, especially unstable or transient species. researchgate.net For this compound, theoretical calculations have been used to predict its vibrational spectrum. researchgate.net

Anharmonic frequency calculations, which go beyond the simple harmonic oscillator approximation, are necessary for accurate comparison with experimental infrared (IR) spectra. researchgate.net Such calculations have been performed for both the cis and trans conformers of this compound using DFT methods (B3LYP/aug-cc-pVTZ). researchgate.net These theoretical spectra provide a unique fingerprint for each conformer, aiding in their experimental detection, for example, in matrix isolation studies or even in astrophysical environments where sulfur-containing organic acids are of interest. researchgate.net The predicted vibrational frequencies correspond to specific molecular motions, such as C=O stretching, S-H stretching, and various bending modes. researchgate.net

Table 4: List of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | CH₂OS |

| Methanethioic O-acid | CH₂OS |

| Carbon disulfide | CS₂ |

| Methanethiol | CH₄S |

| Sodium methoxide | CH₃NaO |

| Trichloromethylsulfonyl chloride | CCl₃ClO₂S |

| Acetic acid | C₂H₄O₂ |

| Formic acid | CH₂O₂ |

| Water | H₂O |

| Ammonia | NH₃ |

| Sulfuric acid | H₂SO₄ |

| Nitric acid | HNO₃ |

| Methanesulfonic acid | CH₄O₃S |

| Methylamine | CH₅N |

| Dimethylamine | C₂H₇N |

| Trimethylamine | C₃H₉N |

| Ethylenediamine | C₂H₈N₂ |

| Methoxy radical | CH₃O |

| Cyclopropylidene | C₃H₄ |

Sophisticated Spectroscopic Characterization of Methanethioic S Acid

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) Spectroscopy: Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing its vibrational modes. Thioacetic acid (CH₃COSH) exhibits characteristic absorption bands corresponding to its key functional groups. The S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹ vulcanchem.com. The carbonyl group (C=O) is a prominent feature, displaying a strong stretching absorption band, often found around 1710 cm⁻¹ in related compounds thescipub.com, and is characteristic of thioesters and thioacids nih.gov. While some literature mentions a C=S stretch at approximately 1050 cm⁻¹ for specific interpretations of "methanethioic S-acid" vulcanchem.com, the primary focus for the common structure CH₃COSH is on the C=O and S-H functionalities. The assignment of the fundamental modes of vibration for thioacetic acid has been a subject of detailed study rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. While direct UV-Vis absorption data for pure thioacetic acid is less frequently detailed in the provided literature compared to its derivatives, studies on related compounds and theoretical investigations suggest characteristic absorption bands. These typically occur in the range of 280-330 nm and are often attributed to π→π* electronic transitions involving the carbonyl group and the sulfur atom thescipub.comrdd.edu.iq. UV-Vis spectroscopy, frequently employed in conjunction with matrix isolation techniques, aids in characterizing the molecule and understanding its photophysical behavior nih.gov.

Data Table 5.1: Key Spectroscopic Data for Thioacetic Acid (CH₃COSH)

| Technique | Functional Group / Vibration | Typical Wavenumber/Wavelength (cm⁻¹ or nm) | Assignment | Reference(s) |

| IR | S-H Stretch | 2550-2600 | S-H bond | vulcanchem.com |

| IR | C=O Stretch | ~1710 | Carbonyl | thescipub.com |

| IR | C=S Stretch | ~1050 | Thiocarbonyl | vulcanchem.com |

| UV-Vis | π→π* Transition | 280-330 | Electronic | thescipub.com, rdd.edu.iq |

Note: The C=S stretch at ~1050 cm⁻¹ is noted in vulcanchem.com in the context of a specific definition of "this compound" (C(=S)S), which differs from the common structure of thioacetic acid (CH₃COSH). For CH₃COSH, the C=O and S-H stretches are the primary IR features.

Nuclear Magnetic Resonance (NMR) Spectroscopic Signatures

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in thioacetic acid. The methyl group (CH₃) typically appears as a singlet, resonating in the chemical shift range of approximately 2.1-2.4 ppm niscpr.res.inchemicalbook.comcarlroth.com. The proton directly bonded to the sulfur atom (SH) is observed as a singlet, often broad, generally found around 5.1 ppm niscpr.res.inchemicalbook.com. The precise chemical shifts can be influenced by the solvent and concentration of the sample carlroth.com.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy elucidates the carbon framework of thioacetic acid. The carbonyl carbon (C=O) is characteristically observed as a singlet in the downfield region, typically resonating between 170-173 ppm niscpr.res.inchemicalbook.comspectrabase.com. The methyl carbon (CH₃) appears as a singlet at a higher field, usually in the range of 20-25 ppm niscpr.res.inchemicalbook.com.

Data Table 5.2: ¹H and ¹³C NMR Chemical Shifts for Thioacetic Acid (CH₃COSH)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | 2.1-2.4 | s | CH₃ | niscpr.res.in, chemicalbook.com, carlroth.com |

| ¹H | ~5.1 | s (broad) | SH | niscpr.res.in, chemicalbook.com |

| ¹³C | 170-173 | s | C=O | niscpr.res.in, chemicalbook.com, spectrabase.com |

| ¹³C | 20-25 | s | CH₃ | niscpr.res.in, chemicalbook.com |

Isotopic Labeling Studies (e.g., Deuterium (B1214612), Carbon-13) for Structural Assignment

Isotopic labeling studies are indispensable for confirming spectral assignments and understanding the structural and mechanistic aspects of thioacetic acid. The incorporation of deuterium (²H) into the molecule, either by replacing the SH proton or by labeling the methyl group, can be achieved using deuterated reagents or through H/D exchange reactions google.comnih.govgoogle.commdpi.com. Deuterium labeling significantly alters the vibrational frequencies of the S-H bond in IR spectra and shifts the proton signal in ¹H NMR spectra, providing definitive proof of assignment. Similarly, ¹³C labeling of the methyl or carbonyl carbon atoms, using ¹³C-enriched precursors, allows for precise tracking of these carbons in ¹³C NMR spectra nih.govgoogle.comgoogle.commdpi.com. These labeled compounds are invaluable for studying conformational dynamics and reaction pathways, as demonstrated in studies of related sulfur-containing compounds nih.govresearchgate.net. The application of these techniques, often in conjunction with theoretical calculations, provides a robust framework for elucidating molecular structure and behavior nih.gov.

Matrix Isolation Spectroscopy for Transient Species Characterization

Matrix isolation spectroscopy, typically performed at cryogenic temperatures (10-15 K) within inert gas matrices such as argon, serves as a powerful method for studying molecules that are unstable, transient, or exist in specific conformations. Thioacetic acid (CH₃COSH) has been extensively investigated using this methodology, often coupled with IR and UV-Vis spectroscopy nih.govresearchgate.netdergipark.org.trresearchgate.netdergipark.org.trresearchgate.net. These studies have revealed the presence of different conformers, such as the syn and anti forms, with the syn conformer generally predominating in the vapor phase researchgate.net. Furthermore, matrix isolation allows for the observation of species formed during photochemical processes, such as those induced by UV irradiation, which can lead to conformational interconversion or decomposition pathways researchgate.netresearchgate.net. The detailed analysis of the vibrational spectra obtained from these experiments, frequently supported by theoretical calculations, offers critical insights into the molecular structure and reactivity of thioacetic acid under isolated conditions researchgate.netdergipark.org.trresearchgate.netdergipark.org.tr.

Astrochemical Significance and Interstellar Medium Research

Observational Detections and Astrophysical Context

The direct detection of methanethioic S-acid in the interstellar medium confirms its existence beyond Earth's laboratories and highlights its significance in astrophysical environments. These observations are typically made using radio telescopes that detect the unique spectral signatures (rotational transitions) emitted by molecules.

This compound (thioformic acid) has been identified in several regions of the interstellar medium. Specifically, it has been detected near the giant molecular cloud G+0.693–0.027 and within the hot core G31.41+0.31 wikipedia.org. These locations are characterized by dense gas and dust, often associated with active star formation, where a rich variety of molecules can form and persist. The presence of this compound in these environments contributes to the growing inventory of sulfur-containing molecules observed in space.

Table 1: Interstellar Detections of this compound

| Molecule Name | Chemical Formula | Detected Location(s) | Reference |

| This compound | CH₂OS | G+0.693–0.027, G31.41+0.31 (Interstellar Medium) | wikipedia.org |

| (Thioformic Acid) |

Proposed Formation Pathways in Interstellar Ice Analogues

Understanding how molecules like this compound form in the harsh conditions of interstellar space is crucial for accurately modeling the chemical evolution of the ISM. Laboratory experiments that simulate interstellar ice conditions, often involving mixtures of simple molecules frozen onto cold surfaces and subjected to radiation or thermal processing, are vital for elucidating these pathways.

Research has explored the formation of this compound (HCOSH) in interstellar ice analogues wikipedia.org. These studies often involve the irradiation of ice mixtures containing precursors such as carbon monoxide (CO), hydrogen (H₂), and hydrogen sulfide (B99878) (H₂S) or other sulfur-bearing species. For instance, laboratory experiments simulating interstellar ice conditions have investigated pathways that lead to the formation of thioformic acid. These experiments aim to replicate the conditions found on dust grains in cold molecular clouds, where molecules can accumulate and react on icy mantles. The precise mechanisms, often involving radical reactions initiated by ultraviolet (UV) photons or cosmic rays, are complex and are continuously refined through experimental and theoretical studies.

Implications for Interstellar Sulfur Chemistry

Sulfur is the tenth most abundant element in the universe, and its chemistry in the interstellar medium is a significant area of research. The detection and study of sulfur-bearing molecules like this compound are essential for building a comprehensive picture of the interstellar sulfur cycle.

Prospective Research Directions and Unexplored Paradigms

Computational Exploration of Novel Reactivity and Catalysis

Computational chemistry offers a powerful lens through which to predict and understand the reactivity of methanethioic S-acid, paving the way for its application in novel catalytic systems. Advanced computational techniques, such as Density Functional Theory (DFT), can elucidate reaction mechanisms, transition states, and energy barriers associated with various transformations. Prospective research could focus on:

Predicting Catalytic Cycles: Investigating this compound's potential as a ligand for transition metals or as a direct organocatalyst. Computational models can predict its coordination behavior, stability, and efficacy in promoting reactions like C-S bond formation, oxidation, or reduction. Studies on related sulfur-containing compounds have highlighted their catalytic potential, suggesting analogous opportunities for this compound researchgate.netnih.gov.

Exploring Tautomerism and Reactivity: Further computational analysis of the tautomeric equilibria (thiol vs. thione forms) and conformational dynamics of this compound can reveal how these factors influence its reactivity in different chemical environments dergipark.org.trresearchgate.netacs.orgsmu.edu. This fundamental understanding is critical for designing targeted synthetic strategies.

Reaction Pathway Mapping: Detailed computational mapping of reaction pathways, including those involving C-H activation or nucleophilic attack at the thiocarbonyl carbon, can uncover previously unknown reactivity modes. Such studies can identify rate-limiting steps and suggest modifications to enhance reaction efficiency.

Hypothetical Data Table 8.1: Predicted Activation Energies for this compound Mediated Reactions

| Reaction Pathway / Catalytic Role | Computational Method | Predicted Activation Energy (kJ/mol) | Expected Rate Constant (s⁻¹) | Significance for Catalysis |

| S-H Bond Cleavage (Radical Initiation) | DFT (M06-2X/6-311++G(d,p)) | 160.5 | 5.2 x 10⁻⁸ | Initiation of radical chain reactions |

| Coordination to a Metal Center (e.g., Pd) | DFT (B3LYP) | 95.3 | 8.1 x 10⁻⁴ | Ligand binding in catalysis |

| Nucleophilic Attack on Thiocarbonyl | DFT (ωB97XD) | 82.1 | 3.9 x 10⁻³ | Thioester/thioamide formation |

| Proton Transfer in Acid Catalysis | DFT (CCSD(T)) | 65.7 | 7.8 x 10⁻² | Role in acid-catalyzed transformations |

Development of Stereoselective Synthetic Approaches for Derivatives

The controlled synthesis of chiral molecules is paramount in pharmaceuticals, agrochemicals, and advanced materials. While this compound itself is achiral, its derivatives or its incorporation into larger molecular frameworks present opportunities for stereoselective synthesis. Research in this area could focus on:

Asymmetric Functionalization: Developing enantioselective methods for reactions involving this compound, such as conjugate additions or alkylations. Studies on related thiocarboxylic acids like thioacetic acid have demonstrated success in stereoselective Michael additions and radical additions researcher.liferesearchgate.netresearcher.lifersc.org. Prospective work could adapt these methodologies or develop new chiral catalysts (organocatalysts or metal complexes) to achieve high enantiomeric excesses (ee) or diastereomeric ratios (dr) in the synthesis of this compound derivatives.

Chiral Building Blocks: Utilizing this compound as a synthon to introduce sulfur functionality into chiral molecules. This could involve stereoselective esterification or amidation reactions with chiral alcohols or amines, or its use in stereocontrolled C-S bond formations.

Stereoselective Synthesis of Thioethers and Thioesters: Designing catalytic systems that enable the stereoselective formation of C-S bonds using this compound or its activated forms. This could lead to the synthesis of valuable chiral thioethers and thioesters with applications in medicinal chemistry and materials science.

Hypothetical Data Table 8.2: Performance of Chiral Catalysts in Stereoselective Thioesterification

| Reaction Type | Substrate (Chiral Alcohol) | Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |

| Thioesterification | (S)-2-Octanol | Chiral Lewis Acid A | DCM | -10 | 85 | 91% ee |

| Thioesterification | (R)-2-Octanol | Chiral Lewis Acid A | DCM | -10 | 82 | 88% ee |

| Thioesterification | (S)-2-Octanol | Chiral Organocatalyst B | Toluene | 0 | 78 | 85% ee |

| Conjugate Addition | α,β-Unsaturated ester | Chiral Thiourea C | THF | 25 | 90 | 94% ee |

Investigation of this compound in Advanced Material Science

The unique chemical characteristics of this compound, particularly the presence of the sulfur atom and the reactive thioacid group, suggest promising applications in the realm of advanced materials. Future research could explore:

Surface Functionalization: Leveraging the strong affinity of sulfur for metal surfaces, this compound could be employed to create self-assembled monolayers (SAMs) on metals like gold or copper. These functionalized surfaces could be used in sensors, electronic devices, or as protective coatings. Computational studies have already investigated the adsorption of related thioacids on metal surfaces acs.org.

Polymer Modification: Incorporating this compound or its derivatives into polymer chains could impart novel properties. For instance, the sulfur atom might enhance thermal stability, improve adhesion to substrates, or introduce redox activity. The thioacid group could also serve as a reactive site for post-polymerization modification or cross-linking, leading to functional polymers with tailored properties.

Novel Material Synthesis: Exploring the use of this compound in the synthesis of sulfur-rich polymers or composites. Such materials are of interest for applications requiring high refractive indices, enhanced flame retardancy, or specific electronic properties. The reactivity of the thioacid group could also be exploited in polymerization processes, such as thiol-ene click reactions, under controlled conditions.

Hypothetical Data Table 8.3: Impact of this compound Incorporation on Polymer Properties

| Polymer Type | Modification Strategy | Property Measured | Value (Unmodified) | Value (Modified) | Improvement (%) |

| Poly(methyl methacrylate) | Copolymerization (5 mol%) | Glass Transition Temperature (°C) | 105 | 118 | 12.4 |

| Polyurethane | Surface grafting | Tensile Strength (MPa) | 45 | 55 | 22.2 |

| Silicon Dioxide | Surface functionalization (SAMs) | Water Contact Angle (°) | 20 | 80 | 300.0 |

| Poly(vinyl chloride) | Additive (1% w/w) | Thermal Decomposition Temp (°C) | 240 | 265 | 10.4 |

Synergistic Experimental and Theoretical Investigations for Comprehensive Understanding

The most effective path forward for understanding and utilizing this compound lies in the synergistic integration of computational and experimental investigations. This approach accelerates discovery by providing a robust feedback loop between theoretical predictions and empirical validation. Key areas for synergistic research include:

Mechanism Elucidation: Using computational methods to propose detailed reaction mechanisms for transformations involving this compound, followed by experimental verification using techniques like kinetic studies, isotopic labeling, and spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) dergipark.org.trresearchgate.netacs.orgsmu.eduscielo.brrsc.orgrsc.orgic.ac.uk. This allows for the precise identification of intermediates and transition states.

Property Prediction and Validation: Employing computational tools to predict properties such as bond energies, pKa values, or spectral characteristics, and then experimentally validating these predictions. For example, comparing calculated vibrational frequencies with experimental IR spectra can confirm structural assignments and tautomeric forms dergipark.org.trresearchgate.netacs.orgsmu.eduwikipedia.orgresearchgate.net.

Rational Design of Catalysts and Materials: Using computational screening to identify promising candidates for catalysts or material components, followed by experimental synthesis and testing. This iterative process allows for the optimization of molecular design based on predicted performance. For instance, predicting binding affinities of this compound to metal surfaces can guide experimental efforts in surface science.

Hypothetical Data Table 8.4: Correlated Computational and Experimental Data for Reactivity Studies

| Property/Process Studied | Computational Method | Predicted Value | Experimental Method | Measured Value | Agreement (%) | Significance |

| S-H Bond Dissociation Energy | DFT (B3LYP) | 375 kJ/mol | Photoacoustic Calorimetry | 370 kJ/mol | 1.35 | Radical chemistry insights |

| pKa Value | DFT (PCM) | 2.8 | Potentiometric Titration | 2.9 | 3.45 | Acidic character |

| IR Spectrum (C=O stretch) | DFT (B3LYP/6-311++G(d,p)) | 1708 cm⁻¹ | FTIR Spectroscopy | 1703 cm⁻¹ | 0.29 | Tautomer identification |

| Reaction Rate Constant (for addition to acrolein) | DFT (ωB97XD) | 2.1 x 10⁻² s⁻¹ | GC-MS Kinetics | 2.0 x 10⁻² s⁻¹ | 4.76 | Reaction kinetics validation |

Compound List:

this compound (Thioformic acid)

Thioacetic acid (Ethanethioic acid)

S-(2-Furanylmethyl) methanethioate

Methanethiol

S-methyl methanethioate

S-butan-2-yl methanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.